

Vintoperol: Application Notes and Protocols for Smooth Muscle Relaxation Studies

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Compound of Interest

Compound Name: Vintoperol

Cat. No.: B1683556

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Introduction

Vintoperol, an indole alkaloid derived from vincamine, has been identified as a compound that induces smooth muscle relaxation. This document provides detailed application notes and protocols for researchers investigating the effects of **Vintoperol** on smooth muscle, particularly in the context of vasodilation. The information compiled is based on available preclinical research and is intended to guide the design and execution of in vitro and in vivo experiments.

Vintoperol's primary mechanism of action in vascular smooth muscle relaxation is understood to be endothelium-dependent, involving the release of nitric oxide (NO)[1]. There is also evidence to suggest its potential role as a voltage-gated calcium channel (VDCC) blocker and an alpha-adrenergic receptor antagonist, although these mechanisms are less thoroughly characterized in the context of smooth muscle relaxation.

Data Presentation

The following tables summarize the quantitative data available from preclinical studies on **Vintoperol**.

Table 1: In Vivo Effects of **Vintoperol** on Femoral Blood Flow in Anesthetized Dogs[1]

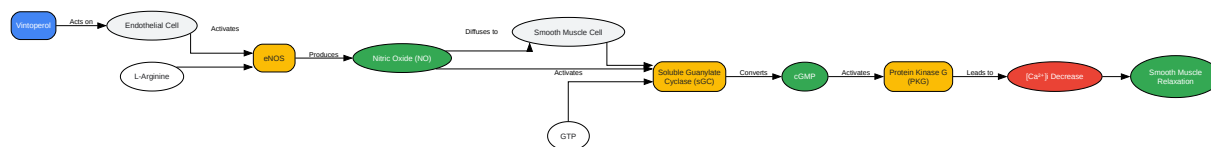
Treatment Condition	Vintoperoxol Dose (intra-arterial)	Increase in Blood Flow (%)
Control (Intact Endothelium)	0.3 mg/kg/min	47 ± 4
De-endothelialized	0.3 mg/kg/min	18 ± 5
Methylene Blue (10 mg/kg)	Not specified	24 ± 4 (from 47 ± 4)

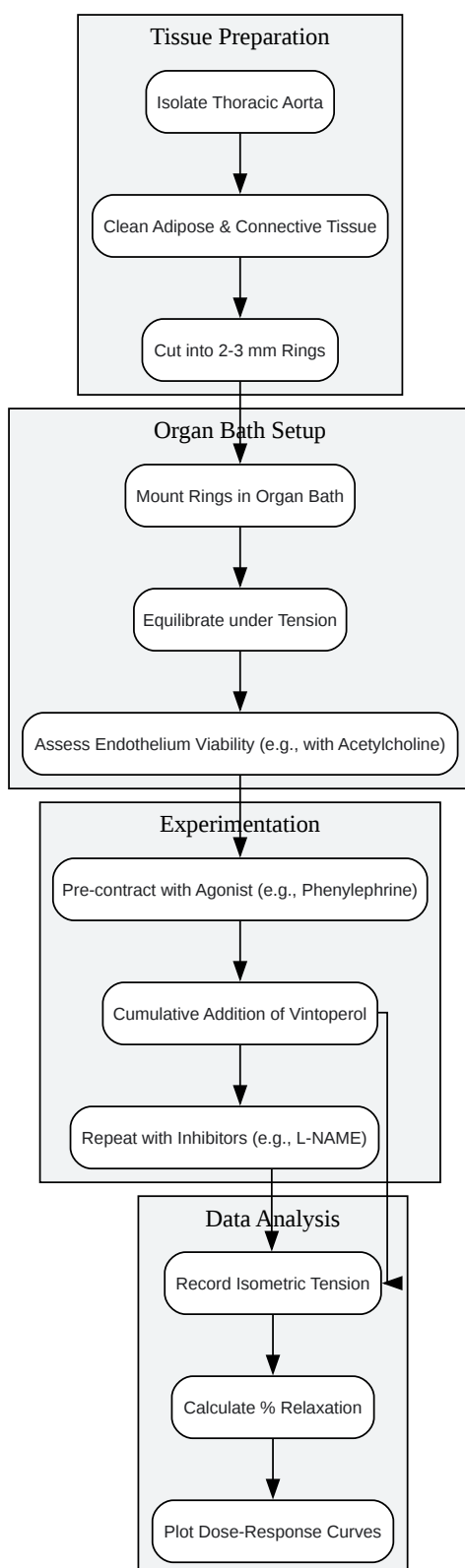
Table 2: In Vitro Effects of **Vintoperoxol** on Isolated Rat Pulmonary Artery Rings^[1]

Pre-treatment	Vintoperoxol Concentration	Relaxation of Precontracted Segments (%)
Control (Intact Endothelium)	10 ⁻⁴ M	56 ± 5
De-endothelialized	10 ⁻⁴ M	21 ± 4
Gossypol (2 x 10 ⁻⁵ M)	10 ⁻⁴ M	Inhibition of 50-100%
Methylene Blue (5 x 10 ⁻⁵ M)	10 ⁻⁴ M	Inhibition of 50-100%

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for **Vintoperoxol**-induced smooth muscle relaxation and a typical experimental workflow for its investigation.





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References

- 1. Involvement of endothelium in vasodilating effects of vintoperoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
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